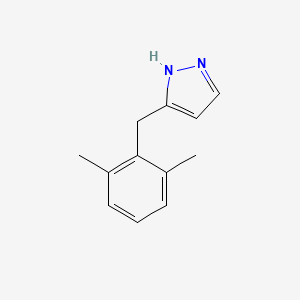

3-(2,6-Dimethylbenzyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern chemical research. royal-chem.comijrpr.comglobalresearchonline.net First described by Ludwig Knorr in 1883, this scaffold has garnered immense attention due to its structural versatility and wide-ranging biological activities. ijrpr.comglobalresearchonline.net Pyrazole derivatives are integral to medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. ijrpr.comwisdomlib.orgrsc.org Their diverse pharmacological profiles include anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and anticonvulsant properties. globalresearchonline.netwisdomlib.orgjetir.org A notable example is Celecoxib, a potent anti-inflammatory drug used for treating arthritis. royal-chem.com The ability to modify the pyrazole ring with various substituents allows chemists to fine-tune the physicochemical properties of molecules, enhancing their solubility, bioavailability, and target specificity, which can lead to improved therapeutic efficacy and reduced toxicity. ijrpr.com

Beyond pharmaceuticals, pyrazole derivatives have significant applications in agriculture as effective herbicides and fungicides. royal-chem.comrroij.comwipo.int Compounds like Pyraclostrobin are used to control a variety of plant diseases. royal-chem.com In the realm of material science, these compounds are utilized in the development of new materials with specific characteristics, such as fluorescent dyes, conductive polymers, and materials for photovoltaic applications. royal-chem.comjetir.orgresearchgate.netmdpi.com The broad utility of the pyrazole scaffold underscores its importance as a versatile building block in the creation of novel and functional molecules across various scientific disciplines. globalresearchonline.netmdpi.com

Overview of 3-(2,6-Dimethylbenzyl)-1H-pyrazole within the Pyrazole Chemical Landscape

Within the vast family of pyrazole derivatives, this compound is a specific compound identified by the CAS Number 1934439-76-5. sigmaaldrich.comsigmaaldrich.com Its structure features a pyrazole ring substituted at the 3-position with a 2,6-dimethylbenzyl group. This substitution pattern distinguishes it from other isomers and derivatives where substituents might be found on the nitrogen atoms (e.g., 1-substituted pyrazoles) or at other carbon positions of the pyrazole ring.

While the broader class of pyrazole derivatives is extensively studied, detailed research findings, including specific synthetic procedures and comprehensive characterization data for this compound, are not widely available in published scientific literature. Its availability from chemical suppliers indicates its use as a building block or intermediate in chemical synthesis. bldpharm.com

Below is a data table summarizing the basic chemical information for this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 1934439-76-5 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₄N₂ | bldpharm.com |

| Molecular Weight | 186.26 g/mol | sigmaaldrich.com |

Further research and publication are required to fully elucidate the specific physicochemical properties, spectroscopic data, and potential applications of this particular pyrazole derivative.

Structure

3D Structure

Properties

IUPAC Name |

5-[(2,6-dimethylphenyl)methyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-4-3-5-10(2)12(9)8-11-6-7-13-14-11/h3-7H,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMWBKGSPJDVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,6 Dimethylbenzyl 1h Pyrazole and Its Analogues

Retrosynthetic Analysis and Key Precursors for the 2,6-Dimethylbenzylpyrazole Scaffold

Retrosynthetic analysis offers a logical approach to deconstruct the target molecule, 3-(2,6-dimethylbenzyl)-1H-pyrazole, into simpler, commercially available precursors. The most common disconnections for pyrazole (B372694) rings guide the synthetic strategy.

A primary and classical disconnection involves breaking the two C-N bonds of the pyrazole ring, which points to a condensation reaction. This strategy, known as the Knorr pyrazole synthesis, identifies a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative as the key building blocks. name-reaction.com For the target molecule, this translates to a reaction between hydrazine and a β-dicarbonyl compound bearing the 2,6-dimethylbenzyl moiety. Therefore, a critical precursor is a 1,3-dicarbonyl derivative of 2,6-dimethylbenzene.

An alternative disconnection, characteristic of cycloaddition reactions, breaks the ring into a three-atom and a two-atom fragment. mdpi.com This suggests a [3+2] cycloaddition between a 1,3-dipole and a dipolarophile. For instance, an alkyne can react with a diazo compound, such as one derived from 2,6-dimethylbenzaldehyde (B72290), to form the pyrazole ring. nih.gov

A third strategy involves building the side chain onto a pre-existing pyrazole ring. This approach would start with a simple pyrazole, like 3-methyl-1H-pyrazole, followed by a C-H activation or cross-coupling reaction to introduce the 2,6-dimethylbenzyl group. researchgate.net

Based on these analyses, the principal precursors for the synthesis of this compound are:

2,6-Dimethylbenzaldehyde or a related benzyl (B1604629) derivative.

Hydrazine or its substituted analogues.

A suitable three-carbon building block, such as a 1,3-dicarbonyl compound or an alkyne. mdpi.com

Classical Pyrazole Synthesis Approaches Applied to the this compound Core

[3+2] Cycloaddition Reactions in this compound Formation

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered heterocycles like pyrazoles. nih.gov This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, like an alkyne or alkene. nih.govresearchgate.net

A general route involves the in-situ generation of diazo compounds from N-tosylhydrazones, which then react with alkynes. organic-chemistry.org For the synthesis of the target compound, a tosylhydrazone derived from 2,6-dimethylbenzaldehyde could be reacted with acetylene. However, a significant challenge with unsymmetrical reagents is controlling regioselectivity, which often leads to mixtures of 3- and 5-substituted pyrazoles. beilstein-journals.org Electrochemical methods have also been developed for [3+2] dipolar cycloadditions, offering a resource-efficient alternative to traditional chemical reagents. d-nb.info For example, the electrochemical reaction of 2,6-dichlorobenzaldehyde (B137635) phenylhydrazone with styrene (B11656) yields the corresponding pyrazoline in 81% yield, which can be oxidized to the pyrazole. d-nb.info

| Reactants | Reagents/Conditions | Product(s) | Yield | Reference |

| Aldehyde Phenylhydrazones, Styrene | Electrolysis, NaI, biphasic system (aq/org) | Pyrazolines | Up to 91% | d-nb.info |

| N-Tosylhydrazones, Terminal Alkynes | Condensation followed by cycloaddition | 3,5-Disubstituted 1H-pyrazoles | Good | organic-chemistry.org |

This table represents general findings for pyrazole synthesis via [3+2] cycloaddition, which are applicable to the target compound.

Condensation Reactions Utilizing Hydrazines and Dicarbonyl Equivalents

The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or a derivative. name-reaction.comnih.gov The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. rsc.org

For the synthesis of this compound, a key intermediate would be a β-diketone like 1-(2,6-dimethylphenyl)-4,4-dimethylpentane-1,3-dione. Reaction with hydrazine hydrate, typically in an acidic medium or alcohol solvent, would lead to the desired pyrazole. google.comjk-sci.com A primary challenge in the Knorr synthesis, when using unsymmetrical diketones and substituted hydrazines, is the control of regioselectivity. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to two regioisomeric products. rsc.orgresearchgate.net The reaction's regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions like pH. nih.govresearchgate.net

A documented synthesis of 4-(2,6-dimethylbenzyl)-1H-pyrazole-3,5-diamine involves the reaction of 2-(2,6-dimethylbenzyl)malononitrile with hydrazine, yielding the product in 29% yield. semanticscholar.org This demonstrates the application of a dicarbonyl equivalent for constructing a pyrazole with the desired benzyl substituent.

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Conditions | Product | Yield | Reference |

| 2-(2,6-Dimethylbenzyl)malononitrile | Hydrazine | Not specified | 4-(2,6-Dimethylbenzyl)-1H-pyrazole-3,5-diamine | 29% | semanticscholar.org |

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO, solvent-free | 1,3,5-Substituted Pyrazole | 95% | nih.gov |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | N,N-dimethylacetamide, acid medium | 1,5-Diaryl-3-trifluoromethyl-1H-pyrazole | 74-77% | nih.gov |

This table includes a specific example for a 2,6-dimethylbenzyl analogue and general findings for the Knorr synthesis.

Advanced and Regioselective Synthetic Strategies

To address the regioselectivity issues inherent in classical methods, advanced strategies involving metal catalysis and oxidative cyclizations have been developed.

Metal-Catalyzed Coupling and Cyclization Pathways

Transition-metal catalysis offers powerful and regioselective methods for pyrazole synthesis. These can involve constructing the ring or functionalizing a pre-formed pyrazole core.

Palladium-catalyzed C-H functionalization has been used for the direct benzylation of azoles. researchgate.net A "rollover" annulation strategy, where a palladium catalyst activates both an aryl C(sp²)-H bond on the benzyl ring and a heteroaryl C(sp²)-H bond on the pyrazole, has been developed for the synthesis of complex fused heterocycles from 1-benzylpyrazoles and alkynes. acs.orgcdmf.org.br While this specific reaction creates a new fused ring system, the underlying principle of dual C-H activation highlights the potential for metal-catalyzed reactions to selectively form bonds involving the 2,6-dimethylbenzyl group and a pyrazole core.

Copper-catalyzed methods are also prevalent. A Cu-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynes provides a route to multi-substituted pyrazoles through C(sp³)-H functionalization. nih.gov Another approach is a copper-catalyzed domino C-N coupling/hydroamination reaction, which offers a straightforward synthesis of pyrazoles. organic-chemistry.org

| Catalyst System | Reactants | Reaction Type | Product | Reference |

| Palladium Acetate / Ligand | 1-Benzylpyrazoles, Alkynes | [5+2] Rollover Annulation | 10H-Benzo[e]pyrazolo[1,5-a]azepines | acs.org |

| Copper(I) Oxide (Cu₂O) | N,N-Disubstituted Hydrazines, Alkynoates | Aerobic Oxidative [3+2] Cycloaddition | Multi-substituted Pyrazoles | nih.gov |

| Ruthenium Catalyst | Aromatic Carboxamides, Allylic Carbonates | Oxidative Allylation | γ-Allylated Carboxamides | researchgate.net |

This table showcases advanced metal-catalyzed reactions applicable to the synthesis and functionalization of pyrazole systems.

Oxidative Cyclization Methodologies

Oxidative cyclization offers an alternative pathway to pyrazoles from acyclic precursors, often involving the formation of the N-N bond in the final step. nih.gov One such method is the iodine-catalyzed oxidative cyclization of α,β-unsaturated hydrazones, which proceeds through cyclization and aromatization to yield pyrazoles. nih.gov

A novel approach involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes. This method forms the N-N bond in the final step via oxidation-induced coupling on the titanium center, avoiding the direct use of potentially hazardous hydrazine reagents. nih.gov Another strategy is the cerium-catalyzed tandem oxidation and intermolecular cyclization of vicinal diols with hydrazones to regioselectively produce pyrazole derivatives. rsc.org A metal-free oxidative amidation has also been reported for synthesizing pyrazole-amides from pyrazole carbaldehydes using hydrogen peroxide as the oxidant. nih.gov

| Reagent/Catalyst | Precursors | Reaction Type | Key Features | Reference |

| Iodine (I₂) | α,β-Unsaturated Hydrazones | Oxidative Cyclization | Proceeds via 1,2-aryl shift and aromatization. | nih.gov |

| Titanium Imido Complexes, Oxidant (e.g., TEMPO) | Alkynes, Nitriles | Oxidative Coupling / N-N Bond Formation | Avoids direct use of hydrazine reagents. | nih.gov |

| Cerium Catalyst | Vicinal Diols, Hydrazones | Tandem Oxidation / Cyclization | Regioselective, mild conditions. | rsc.org |

| Hydrogen Peroxide (H₂O₂) | Pyrazole Carbaldehydes, Aminopyridines | Oxidative Amidation | Metal-free synthesis of pyrazole-amides. | nih.gov |

This table highlights various oxidative strategies for pyrazole synthesis.

Multicomponent Reactions Towards Substituted Pyrazoles

Multicomponent reactions offer a streamlined approach to pyrazole synthesis, enhancing atom and step economy. mdpi.com These one-pot reactions involve the combination of three or more reactants to form a product that incorporates substantial portions of all the starting materials.

Several MCR strategies are applicable to the synthesis of substituted pyrazoles. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent), a hydrazine derivative, and an aldehyde. beilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Catalysts such as Yb(PFO)3 have been shown to be effective in promoting these transformations. beilstein-journals.org

Another versatile MCR involves the use of enaminones, which can react with aldehydes and hydrazine derivatives to afford a variety of pyrazole structures. longdom.org These reactions can often be performed in environmentally benign solvents like water, making them attractive from a green chemistry perspective. longdom.org Furthermore, four-component reactions, for example, involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, can lead to the formation of fused pyrazole systems like pyrano[2,3-c]pyrazoles. nih.govrsc.org The use of catalysts like taurine (B1682933) or nano-ZrO2 can facilitate these complex transformations. rsc.orgrsc.org

While a direct one-pot synthesis of this compound via an MCR involving 2,6-dimethylbenzaldehyde has been documented in the context of creating 4-(2,6-dimethylbenzyl)-1H-pyrazole-3,5-diamine from 2-(2,6-dimethylbenzyl)malononitrile, specific MCRs leading directly to the title compound are less commonly reported. semanticscholar.org The synthesis of the precursor, 2-(2,6-dimethylbenzyl)malononitrile, itself involves a reaction with 2,6-dimethylbenzaldehyde. semanticscholar.org

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, β-ketoester, Hydrazine | Yb(PFO)3 | Persubstituted Pyrazoles | beilstein-journals.org |

| Enaminone, Benzaldehyde, Hydrazine-HCl | Ammonium acetate, Water, Reflux | Polyfunctionally Substituted Pyrazoles | longdom.org |

| Aldehyde, Malononitrile, β-ketoester, Hydrazine Hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| Aldehyde, Acyl hydrazide, Malononitrile | Taurine, Water | β-keto fused pyrazole scaffolds | rsc.org |

Functionalization and Derivatization of the this compound Nucleus

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. This functionalization can occur at various positions on both the pyrazole ring and the 2,6-dimethylbenzyl moiety.

Substitution Reactions on the Pyrazole Ring

The pyrazole ring is amenable to a variety of substitution reactions, allowing for the introduction of different functional groups.

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be readily alkylated or arylated. nih.gov Deprotonation of the pyrazole nitrogen with a base like sodium hydride (NaH) generates a pyrazolide anion, which can then react with an electrophile, such as an alkyl halide or an aryl halide, to introduce a substituent at the N1 position. Regioselective N1-substitution of 3-substituted pyrazoles can be achieved under basic conditions, for example, using K2CO3 in DMSO. sci-hub.st This method is often preferred over condensation reactions with monosubstituted hydrazines, which can lead to mixtures of regioisomers. sci-hub.st

Borylation: The pyrazole ring can be functionalized with a boronate ester group, typically at the C4 or C5 position. This is often achieved through lithiation or metalation followed by treatment with a borylating agent like pinacolborane. The resulting boronate ester is a versatile intermediate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other substituents.

Halogenation: Although not explicitly detailed for this specific compound in the provided context, pyrazole rings can generally be halogenated to provide handles for further transformations.

Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group onto the pyrazole ring, providing a key intermediate for further synthetic elaborations. mdpi.com

Modifications of the 2,6-Dimethylbenzyl Moiety

The 2,6-dimethylbenzyl group also offers sites for chemical modification, although these are generally less reactive than the pyrazole ring.

Benzylic Position: The methylene (B1212753) bridge connecting the pyrazole and the dimethylphenyl ring is a potential site for functionalization, though reactions at this position are not commonly reported for this specific molecule.

Aromatic Ring Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. However, the existing methyl groups will direct incoming electrophiles to specific positions, and the steric hindrance from the pyrazole moiety and the two methyl groups might influence the feasibility and outcome of such reactions.

Methyl Group Oxidation: The methyl groups on the benzyl ring could potentially be oxidized to other functional groups, such as carboxylic acids or aldehydes, under appropriate conditions. This would provide further opportunities for derivatization.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments.researchgate.netbohrium.comconicet.gov.arbeilstein-journals.org

High-resolution NMR spectroscopy is a cornerstone for the structural determination of 3-(2,6-dimethylbenzyl)-1H-pyrazole. researchgate.netbohrium.comconicet.gov.arbeilstein-journals.org It allows for the precise assignment of proton (¹H) and carbon (¹³C) chemical shifts, which are fundamental for elucidating the molecular framework.

One- and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC).columbia.eduresearchgate.netemerypharma.com

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR: The 1D ¹H NMR spectrum provides initial information on the types and number of protons present in the molecule. For instance, the aromatic protons of the dimethylbenzyl group, the pyrazole (B372694) ring protons, the methylene (B1212753) bridge protons, and the methyl group protons all resonate at characteristic chemical shifts. semanticscholar.org

¹³C NMR: The 1D ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. researchgate.net It is instrumental in establishing the connectivity between adjacent protons, for example, tracing the spin systems within the 2,6-dimethylphenyl ring and the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduemerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For this compound, HSQC would link the methylene protons to the methylene carbon and the pyrazole ring protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.eduemerypharma.com This technique is particularly powerful for connecting different structural fragments of the molecule. For example, HMBC correlations would be observed between the methylene protons and the carbons of both the pyrazole and the 2,6-dimethylphenyl rings, confirming the benzyl-pyrazole linkage. It is also invaluable for assigning quaternary carbons (carbons with no attached protons), such as the substituted carbons of the aromatic ring and the pyrazole ring. emerypharma.com

Table 1: Exemplary NMR Data for a Substituted Pyrazole Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyrazole H-4 | 6.36 | 105.7 | C-3, C-5 |

| Pyrazole H-5 | 7.40-7.46 | 128.9 | C-3, C-4 |

| Methylene (-CH₂-) | 5.14 | 52.5 | Pyrazole C-3, Benzyl (B1604629) C-1' |

| Methyl (-CH₃) | 2.22 | 13.5 | Benzyl C-2', C-6' |

| Benzyl H-3'/H-5' | 7.24-7.30 | 127.5 | Benzyl C-1', C-2'/C-6' |

| Benzyl H-4' | 6.95-6.99 | 126.5 | Benzyl C-2'/C-6' |

| Note: This table is illustrative and based on general chemical shifts for similar structures. Actual values for this compound may vary. |

Application in Prototropic Tautomerism Studies of this compound.researchgate.netnih.gov

NH-pyrazoles, including this compound, can exhibit prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. researchgate.net This process, if fast on the NMR timescale, can lead to averaged signals. conicet.gov.ar

NMR spectroscopy is a powerful tool to study this dynamic equilibrium. bohrium.com By varying the temperature, the rate of proton transfer can be manipulated. At low temperatures, the exchange can be slowed down, potentially allowing for the observation of distinct signals for the individual tautomers. researchgate.net In some cases, specialized NMR techniques and the use of different solvents can help in determining the tautomeric ratio and the energy barrier for the proton transfer. beilstein-journals.orgnih.gov For this compound, the steric hindrance from the bulky 2,6-dimethylbenzyl group might influence the equilibrium position of the tautomers.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis.acs.orguni-halle.de

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS).acs.orgdtu.dkiitism.ac.in

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecule with high precision. This allows for the unambiguous determination of the elemental composition and molecular formula. dtu.dk For this compound (C₁₂H₁₄N₂), the expected monoisotopic mass can be calculated and compared with the experimental value obtained from HRMS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Insights.uni-halle.denemi.gov

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated or deprotonated molecule. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the connectivity of the molecule. For example, a characteristic fragmentation would be the cleavage of the bond between the methylene group and the pyrazole ring, leading to the formation of a stable 2,6-dimethylbenzyl cation or a pyrazole-containing fragment. Analyzing these fragments helps to confirm the proposed structure. uni-halle.de

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. bhu.ac.innih.gov It is frequently employed to determine optimized molecular geometries, electronic properties, and spectroscopic parameters for pyrazole (B372694) derivatives. derpharmachemica.comnih.gov Methods like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost for organic molecules. bhu.ac.inresearchgate.net

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For 3-(2,6-Dimethylbenzyl)-1H-pyrazole, geometry optimization would reveal precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar molecular fragments.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (pyrazole-benzyl) | ~1.51 Å |

| Bond Length | N-N (pyrazole) | ~1.35 Å |

| Bond Angle | C-N-N (pyrazole) | ~105° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's reactivity and stability. A small energy gap suggests that the molecule is more polarizable and chemically reactive, whereas a large gap indicates high stability. irjweb.comresearchgate.net For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring, while the LUMO may be distributed across the aromatic systems.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.comtaylorfrancis.com

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors This table contains hypothetical values to illustrate the concepts.

| Parameter | Formula | Illustrative Value | Description |

|---|---|---|---|

| EHOMO | - | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | - | -1.0 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.5 eV | Indicates chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.0 eV | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | 3.75 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.75 eV | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | 0.18 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the van der Waals surface of a molecule. researchgate.net It is invaluable for identifying the nucleophilic and electrophilic sites and predicting how a molecule will interact with other species. researchgate.netnih.gov

In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with an excess of electrons, which are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show:

Negative Potential: Concentrated around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. These are the primary sites for hydrogen bonding and electrophilic attack.

Positive Potential: Located on the hydrogen atom attached to the pyrazole nitrogen (N-H) and the hydrogens of the methyl and aromatic groups.

Neutral/Slightly Negative Potential: The electron-rich π-system of the benzyl (B1604629) ring.

DFT calculations can accurately predict spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data. nih.gov

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. semanticscholar.org The predicted shifts for this compound would be compared to experimental spectra to confirm its structure. researchgate.netnmrdb.org

Table 3: Predicted 1H and 13C NMR Chemical Shifts (Illustrative) This table presents hypothetical data based on typical values for similar compounds.

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Pyrazole C3 | - | ~145 |

| Pyrazole C4-H | ~6.3 | ~105 |

| Pyrazole C5-H | ~7.5 | ~130 |

| Benzyl CH₂ | ~4.1 | ~30 |

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy. derpharmachemica.com The calculated frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement. nist.gov This analysis helps in assigning specific vibrational modes to the observed spectral bands, such as N-H stretching, C-H stretching of the methyl groups, and pyrazole ring deformations. derpharmachemica.comnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. eurasianjournals.com An MD simulation of this compound, either in a vacuum or in a solvent, would explore its conformational landscape by simulating the rotation around the benzyl-to-pyrazole bond. researchgate.net This would reveal the relative stabilities of different conformers, the energy barriers for interconversion, and how the molecule's shape fluctuates under thermal energy. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. mdpi.com

In Silico Predictions of Molecular Properties Relevant to Biological Interactions

Computational tools are widely used in drug discovery to predict the biological potential of molecules. sciforum.netnih.gov For this compound, various in silico predictions can be made:

Drug-Likeness and ADMET Properties: The structure can be assessed for its drug-like properties using criteria such as Lipinski's Rule of Five. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict its pharmacokinetic profile, helping to identify potential liabilities early in the drug development process. ajol.infojohnshopkins.edu

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when it interacts with a biological target, such as an enzyme or receptor. nih.gov By docking this compound into the active site of a known protein target, researchers can hypothesize its mechanism of action and predict its potential efficacy as an inhibitor or modulator. nih.gov

Binding Site Analysis and Ligand-Target Interactions (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov Studies on various pyrazole derivatives have demonstrated their ability to interact with a wide range of biological targets, including enzymes and receptors. nih.govnih.govnih.gov The binding of these compounds is typically characterized by a combination of hydrogen bonds and hydrophobic interactions within the target's active site. columbia.edunih.gov

The pyrazole scaffold itself is a key pharmacophore. drugbank.com The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, while the ring system can engage in π-stacking interactions with aromatic residues of the target protein. columbia.edu For this compound, the benzyl group is expected to occupy a lipophilic (hydrophobic) pocket within the binding site.

In a notable study on pyrazole urea-based inhibitors of p38 MAP kinase, the binding mode of this class of compounds was extensively analyzed. columbia.edu These inhibitors occupy a distinct allosteric site, with the pyrazole ring forming key interactions. The substituent at the 3-position of the pyrazole, in this case, the dimethylbenzyl group, is directed towards a lipophilic binding pocket. columbia.edu While a variety of bulky groups were tolerated in this pocket, a dimethylbenzyl analogue showed a significant loss of binding affinity, suggesting a potential size limitation or specific conformational constraint within this particular domain. columbia.edu

Docking studies on other pyrazole derivatives have further elucidated potential binding modes. For instance, pyrazole-based furanone hybrids have been docked into the active site of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), where they are predicted to act as inhibitors. nih.gov Similarly, pyrazole-carboxamides have been computationally modeled to understand their potent inhibition of human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov These studies consistently highlight the importance of the pyrazole core in anchoring the molecule to the active site, while the substituents dictate specificity and potency. nih.govnih.gov

Table 1: Representative Molecular Docking Data for Pyrazole Derivatives

| Compound Class | Target Enzyme | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Ferrocenyl-substituted pyrazole | Bacterial DNA gyrase | Alanine (588) | -9.6 | nih.gov |

| Pyrazole-based furanone hybrid | Plasmodium falciparum lactate dehydrogenase (PfLDH) | Not specified | Not specified | nih.gov |

| Pyrazole-carboxamide | Human Carbonic Anhydrase II (hCA II) | Not specified | Not specified (Ki values in nanomolar range) | nih.gov |

This table presents a summary of findings from different studies on various pyrazole derivatives to illustrate the application of molecular docking.

Structure-Activity Relationship (SAR) Derivation through Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov For pyrazole derivatives, computational models are frequently used to build and refine SAR, guiding the synthesis of more potent and selective analogues. nih.govnih.gov

The biological activity of pyrazole-based compounds can be finely tuned by modifying the substituents at various positions of the pyrazole ring. nih.gov

Substitution on the Pyrazole Ring:

N1-Position: N-substitution on the pyrazole ring can significantly impact binding affinity. In a series of pyrazole-based meprin inhibitors, the introduction of lipophilic methyl or phenyl groups at the N1-position led to a decrease in activity compared to the unsubstituted pyrazole. nih.gov This suggests that for some targets, an unsubstituted N-H group, which can act as a hydrogen bond donor, is crucial for optimal interaction.

C3-Position: The substituent at the C3-position often plays a critical role in target engagement. For this compound, the 2,6-dimethylbenzyl group is the key feature at this position. SAR studies on p38 MAP kinase inhibitors showed that while a lipophilic pocket exists for the C3-substituent, there are limitations. A 2-methyl derivative of a related series displayed a substantial loss of binding, possibly due to an increased torsional angle between the phenyl and pyrazole rings. columbia.edu This finding is particularly relevant for the 2,6-disubstituted pattern of this compound, which may enforce a specific, and potentially unfavorable, dihedral angle for binding to certain targets.

C5-Position: In the p38 MAP kinase inhibitor series, lipophilic substitution at the C5 position of the pyrazole was found to be generally favorable for activity. columbia.edu

Substitution on the Benzyl Moiety:

In a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides developed as antidiabetic agents, substitutions on the benzyl ring were explored to optimize activity. nih.gov This highlights that modifications to the phenyl ring of the benzyl group provide another avenue for modulating the pharmacological profile.

The presence of two methyl groups at the 2- and 6-positions of the benzyl ring in this compound is a defining structural feature. As noted, this substitution pattern can impose steric constraints that influence the compound's conformational freedom and its ability to fit into a target's binding site. columbia.edu The 50-fold loss of activity observed for a dimethylbenzyl analogue in the p38 kinase inhibitor study underscores this point. columbia.edu

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazole Derivatives

| Structural Modification | General Effect on Activity | Target Class (Example) | Reference |

|---|---|---|---|

| N1-H to N1-alkyl/aryl | Decreased activity | Meprins | nih.gov |

| C3-phenyl to C3-benzyl | Decreased activity | Meprins | nih.gov |

| C3-phenyl with 2-methyl substitution | Substantial loss of binding affinity | p38 MAP Kinase | columbia.edu |

| C3-phenyl with 3- or 4-methyl substitution | Modest improvement in binding | p38 MAP Kinase | columbia.edu |

| C5-position lipophilic substitution | Favorable for activity | p38 MAP Kinase | columbia.edu |

This table summarizes general SAR trends observed across different series of pyrazole derivatives to provide context for the potential activity of this compound.

Reactivity and Mechanistic Studies of 3 2,6 Dimethylbenzyl 1h Pyrazole

Acid-Base Equilibria and Protonation/Deprotonation Behavior

The pyrazole (B372694) ring possesses amphoteric properties, meaning it can act as both an acid and a base. encyclopedia.pubnih.gov This dual reactivity stems from its unique structure, which features a basic, pyridine-like sp²-hybridized nitrogen atom and an acidic, pyrrole-like nitrogen atom. encyclopedia.pubnih.govmdpi.com

The pyridine-like nitrogen (N2) has a lone pair of electrons in an sp² orbital, which is available to accept a proton, making the compound a weak base. ijraset.comglobalresearchonline.net Conversely, the pyrrole-like nitrogen (N1) is part of the aromatic sextet, and its N-H bond can be deprotonated by a strong base, allowing it to act as a weak acid. encyclopedia.pubmdpi.com The basic character is generally more prevalent. encyclopedia.pubnih.govmdpi.com

Protonation typically occurs at the N2 position in acidic media, forming a pyrazolium (B1228807) cation. chemicalbook.com This protonation alters the electronic distribution in the ring, influencing its reactivity in subsequent reactions. Deprotonation at the N1 position with a strong base generates a pyrazolate anion, which is a potent nucleophile and highly reactive towards electrophiles. ijraset.commdpi.com

Table 1: Acid-Base Characteristics of the Pyrazole Ring

| Property | Description | Site of Reaction | Resulting Species |

| Basicity | Acts as a weak base by accepting a proton. globalresearchonline.net | Pyridine-like Nitrogen (N2) ijraset.com | Pyrazolium Cation |

| Acidity | Acts as a weak acid upon loss of a proton in the presence of a strong base. pharmaguideline.com | Pyrrole-like Nitrogen (N1) encyclopedia.pub | Pyrazolate Anion |

Aromaticity and Tautomeric Forms of the Pyrazole Ring System

The pyrazole ring is an aromatic system. ijraset.combeilstein-journals.org It is a planar, cyclic, and conjugated molecule that adheres to Hückel's rule, with a delocalized sextet of π-electrons. ijraset.combeilstein-journals.org This aromaticity is the source of its considerable chemical stability. csic.es

A significant feature of N-unsubstituted pyrazoles like 3-(2,6-dimethylbenzyl)-1H-pyrazole is annular tautomerism. globalresearchonline.netresearchgate.net This phenomenon involves the migration of the proton between the two nitrogen atoms (N1 and N2). For this specific compound, an equilibrium exists between two tautomeric forms: this compound and 5-(2,6-dimethylbenzyl)-1H-pyrazole. This interconversion occurs via an intermolecular proton exchange. mdpi.com

The position of this equilibrium can be influenced by several factors, including the nature of the substituents, the solvent, and the temperature. mdpi.comresearchgate.net While one tautomer may be more stable, both can be present in solution, which is a critical consideration in its synthesis and reactivity. researchgate.netpsu.edu

Figure 1: Tautomeric Equilibrium of this compound

Table 2: Characteristics of Pyrazole Aromaticity and Tautomerism

| Feature | Description | Implication for this compound |

| Aromaticity | Conforms to Hückel's rule with 6 π-electrons, resulting in high stability. ijraset.combeilstein-journals.org | The core ring is chemically stable and resistant to reactions that would disrupt the aromatic system. |

| Annular Tautomerism | Equilibrium between two forms due to proton migration between N1 and N2. globalresearchonline.netresearchgate.net | Exists as a mixture of 3-(2,6-dimethylbenzyl)- and 5-(2,6-dimethylbenzyl)-1H-pyrazole tautomers. |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole and Benzyl (B1604629) Moieties

The pyrazole ring is a π-excessive system, making it highly reactive towards electrophiles. nih.govchim.it

Electrophilic Substitution: The electron density in the pyrazole ring is highest at the C4 position. chemicalbook.com Consequently, electrophilic substitution reactions such as halogenation, nitration, and sulfonation occur preferentially at this site. globalresearchonline.netnih.govslideshare.net In strongly acidic conditions where the ring is protonated, the reactivity pattern can change, and electrophilic attack may be directed to the C3 position instead. chemicalbook.com

Nucleophilic Substitution: Nucleophilic attack on the neutral pyrazole ring is generally difficult due to its electron-rich nature. chim.it When it does occur, it is directed towards the electron-deficient C3 and C5 positions. nih.govchim.it The introduction of strong electron-withdrawing groups on the ring can increase its reactivity toward nucleophiles. chim.it

Benzyl Moiety Reactivity: The 2,6-dimethylbenzyl group is generally unreactive towards electrophilic aromatic substitution on the benzene (B151609) ring due to the significant steric hindrance provided by the two ortho-methyl groups. However, reactions at the benzylic methylene (B1212753) (-CH₂-) group, such as free-radical halogenation, are possible.

Table 3: Reactivity Toward Substitution Reactions

| Reagent Type | Target Moiety | Preferred Position of Attack | Notes |

| Electrophile | Pyrazole Ring | C4 nih.govslideshare.net | The position of highest electron density. |

| Nucleophile | Pyrazole Ring | C3 / C5 mdpi.comnih.gov | Positions are electron-deficient relative to C4. |

| Electrophile | Benzyl Ring | - | Sterically hindered and generally unreactive. |

| Free Radical | Benzyl Moiety | Benzylic -CH₂- | Typical reactivity for a benzylic position. |

Cycloaddition Reactions Involving the Pyrazole Ring

Cycloaddition reactions are a cornerstone for the synthesis of the pyrazole ring itself, most notably through the 1,3-dipolar cycloaddition of diazo compounds with alkynes or of nitrile imines with alkynes. nih.govrrbdavc.orgresearchgate.netorganic-chemistry.org

However, for a pre-formed aromatic heterocycle like this compound, participation in cycloaddition reactions is not a characteristic feature. The inherent aromatic stability of the pyrazole ring makes it a poor diene or dienophile. Such reactions would require the loss of aromaticity, which is energetically unfavorable. Its reduced, non-aromatic derivatives, such as pyrazolines, are much more likely to undergo these types of transformations. csic.es Therefore, the pyrazole core is generally unreactive in cycloaddition processes.

Oxidation-Reduction Chemistry of the this compound Core

The aromatic pyrazole ring is remarkably stable and resistant to both oxidation and reduction. globalresearchonline.netmdpi.compharmaguideline.com

Oxidation: The ring itself is not easily opened by common oxidizing agents. mdpi.comchemicalbook.com However, substituents attached to the ring can be oxidized. For instance, alkyl side chains can be oxidized to the corresponding carboxylic acids by strong oxidizing agents like potassium permanganate (B83412) without destroying the pyrazole core. globalresearchonline.net In the case of this compound, the benzyl group could potentially be oxidized under harsh conditions.

Reduction: Unsubstituted pyrazole is also very resistant to chemical reduction. globalresearchonline.netpharmaguideline.com Catalytic hydrogenation can reduce the pyrazole ring, but the reaction typically requires forcing conditions. The reduction proceeds in stages, first yielding pyrazoline and then pyrazolidine (B1218672) derivatives. globalresearchonline.netcsic.es

Table 4: Summary of Oxidation-Reduction Behavior

| Reaction Type | Reactivity of Pyrazole Core | Reactivity of Side-Chains |

| Oxidation | Highly resistant. globalresearchonline.net | The benzyl group can be oxidized under strong conditions. |

| Reduction | Highly resistant; requires catalytic hydrogenation to form pyrazolines/pyrazolidines. globalresearchonline.netcsic.es | The benzyl group is generally stable to reduction. |

Insufficient Data for Article Generation on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data concerning the coordination chemistry of the compound this compound. The executed searches for information on its role as a ligand in transition metal complexes, its coordination modes, the synthesis of its metal complexes, its structural diversity in coordination compounds, and its catalytic applications did not yield any relevant results for this specific molecule.

The existing body of research focuses extensively on other pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole, pyrazole-carboxylic acids, and various multidentate ligands incorporating pyrazole rings. However, literature detailing the synthesis, characterization, and application of metal complexes with this compound as a ligand appears to be unavailable within the scope of the conducted search.

Due to the strict requirement to focus solely on this compound and the explicit instruction not to include information outside the specified scope, the generation of a scientifically accurate and detailed article as per the requested outline is not possible at this time. The absence of foundational research on the coordination behavior of this particular compound prevents a factual discussion of its metal complexes, structural forms, and potential catalytic uses.

Coordination Chemistry and Metal Complexes of 3 2,6 Dimethylbenzyl 1h Pyrazole

Catalytic Applications of Metal-2,6-Dimethylbenzylpyrazole Complexes

Role in Organic Transformations

The utility of pyrazole (B372694) derivatives in organic transformations is often linked to their function as ligands in metal-catalyzed reactions. rsc.org As a protic N-heterocycle, 3-(2,6-Dimethylbenzyl)-1H-pyrazole possesses a Brønsted acidic N-H group and a Lewis basic sp² nitrogen atom. Current time information in Bangalore, IN. This dual character allows it to coordinate to metal centers in several ways. Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand between two metal centers, forming di- or polynuclear complexes. Current time information in Bangalore, IN.

The 2,6-dimethylbenzyl group is a significant feature of this ligand. Such bulky substituents at the 3-position of the pyrazole ring are known to exert substantial steric influence on the metal's coordination sphere. nih.govresearchgate.net This steric hindrance can be advantageous in several ways:

Stabilization of Catalytic Species: The bulk can protect the metal center from deactivating pathways, such as the formation of inactive metal aggregates.

Promotion of Reductive Elimination: In cross-coupling cycles, steric pressure can facilitate the final reductive elimination step, thereby increasing the catalytic turnover rate.

Control of Reactant Approach: The bulky group can influence the orientation of substrates approaching the metal center, potentially leading to enhanced selectivity.

Based on analogous systems, metal complexes of this compound would be anticipated to be effective in various organic transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govresearchgate.net In these reactions, pyrazole-based ligands have proven to be effective alternatives to traditional phosphine (B1218219) ligands, offering greater air and moisture stability. nih.gov

Homogeneous and Heterogeneous Catalysis

The application of pyrazole-based metal complexes spans both homogeneous and heterogeneous catalysis. Current time information in Bangalore, IN.semanticscholar.org

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. researchgate.net Metal complexes derived from pyrazole ligands are widely used in this domain. Current time information in Bangalore, IN. A key feature of protic pyrazole ligands like this compound is the potential for metal-ligand cooperation. Current time information in Bangalore, IN. The N-H group can participate directly in catalytic cycles, for instance, by acting as a proton shuttle to facilitate substrate activation or the cleavage of bonds. Current time information in Bangalore, IN.

For example, in transfer hydrogenation reactions catalyzed by ruthenium-pyrazole complexes, the pyrazole N-H group is believed to play a crucial role in the catalytic mechanism. Current time information in Bangalore, IN. Similarly, copper-pyrazole complexes have demonstrated excellent catalytic activity in the oxidation of catechols, mimicking the function of catecholase enzymes. bohrium.com It is reasonable to infer that copper complexes of this compound could exhibit similar reactivity, with the bulky benzyl (B1604629) group potentially modulating the catalyst's activity and stability.

Below is a table summarizing the catalytic performance of a representative bulky pyrazole-palladium complex in the Suzuki-Miyaura cross-coupling reaction, illustrating the type of data that would be expected for complexes of this compound.

Table 1: Catalytic Activity of a Bulky Bis(pyrazolyl)palladium Pre-catalyst in the Suzuki-Miyaura Reaction Data based on analogous systems reported in the literature. nih.govresearchgate.net

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

| 1 | Bromobenzene | Phenylboronic acid | 0.33 | 4 | 98 |

| 2 | 4-Bromotoluene | Phenylboronic acid | 0.33 | 4 | 95 |

| 3 | 4-Bromoanisole | Phenylboronic acid | 0.33 | 4 | 92 |

| 4 | 4-Bromonitrobenzene | Phenylboronic acid | 0.33 | 2 | >99 |

Heterogeneous Catalysis

For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. semanticscholar.org Pyrazole-based ligands can be incorporated into solid supports, such as metal-organic frameworks (MOFs), to create robust heterogeneous catalysts. mdpi.com Cobalt(II) complexes within pyrazole-based MOFs have been shown to be effective in heterogeneous catalytic oxidation reactions using molecular oxygen at ambient temperatures. mdpi.com A zinc-based MOF with pyrazole functionality has also been reported as an excellent and reusable catalyst for the synthesis of pyrazoles via condensation/cyclization reactions under solvent-free conditions. semanticscholar.org

Given these precedents, this compound could serve as a building block for novel heterogeneous catalysts. Its structure could be integrated into polymeric materials or MOFs, where the pyrazole unit would provide the metal-binding site, and the bulky benzyl group would influence the pore environment and substrate accessibility of the resulting material.

Mechanistic Biological Investigations of 3 2,6 Dimethylbenzyl 1h Pyrazole Derivatives

Molecular Basis of Enzyme Inhibition by 3-(2,6-Dimethylbenzyl)-1H-pyrazole Analogues

Kinase Inhibition Mechanisms and Binding Interactions

Derivatives of the pyrazole (B372694) scaffold have been extensively studied as kinase inhibitors, playing a significant role in research areas such as oncology and inflammation. nih.gov The pyrazole ring often serves as a privileged scaffold, capable of forming key hydrogen bonding interactions within the ATP-binding pocket of various kinases. mdpi.com

For instance, in studies of pyrazole-based inhibitors targeting Akt1 kinase, the pyrazole moiety and associated linkers form crucial hydrogen bonds with amino acid residues like Asp292. nih.gov The hydrophobic substituents on the pyrazole ring, such as a fluorophenyl group, can occupy hydrophobic pockets, interacting with residues like Gly162, Val164, Lys179, and Leu181. nih.gov Similarly, in the inhibition of Bcr-Abl kinase, the pyrazole ring can participate in pi-pi stacking interactions with residues such as Thr315, while other parts of the molecule form hydrogen bonds with Met318, Glu286, and Asp381. nih.gov

Docking studies of 1H-pyrazole biaryl sulfonamides as LRRK2 kinase inhibitors have shown that the 1H-pyrazole core is predicted to engage in hydrogen bonding with Leu86 and Ala87, and a T-shaped edge-to-face π interaction with Phe139. nih.gov The addition of a methyl group at the 5-position of the pyrazole core can reinforce a perpendicular conformation of an adjacent phenyl ring, influencing binding. nih.gov

Furthermore, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, found in promiscuous kinase inhibitors, acts as a hinge-binding motif. mdpi.com Modifications to this core, particularly on the pyrazole ring, can significantly alter the selectivity profile of the inhibitor across the kinase family. mdpi.com For example, while some pyrazole-based compounds are promiscuous, others, like the Aurora kinase inhibitor tozasertib (B1683946) which contains a methyl-substituted pyrazole, exhibit greater selectivity. mdpi.com

Table 1: Kinase Inhibition by Pyrazole Derivatives

| Kinase Target | Inhibitor Type | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Akt1 | Pyrazole-based inhibitor | Asp292, Gly162, Val164, Lys179, Leu181 | Hydrogen bond, Hydrophobic interactions |

| Bcr-Abl | Pyrazole-based inhibitor | Met318, Glu286, Asp381, Thr315 | Hydrogen bonds, pi-pi stacking |

| LRRK2 | 1H-pyrazole biaryl sulfonamides | Leu86, Ala87, Phe139 | Hydrogen bonds, T-shaped edge-to-face π interaction |

| Aurora Kinase | Tozasertib (pyrazole derivative) | Not specified | Hinge-binding |

Hydrolase Enzyme Targets (e.g., α-glucosidase, α-amylase, carbonic anhydrase) and Inhibition Kinetics

Derivatives of this compound and related pyrazole compounds have demonstrated significant inhibitory activity against various hydrolase enzymes, including α-glucosidase, α-amylase, and carbonic anhydrase. These enzymes are crucial targets for the management of conditions like type 2 diabetes and glaucoma.

α-Glucosidase and α-Amylase Inhibition:

A number of pyrazole derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. researchgate.net For example, a series of tri-substituted pyrazoline derivatives showed varied inhibitory effects against both enzymes, with one compound exhibiting approximately 3-fold greater potency against α-glucosidase and 1.5-fold greater potency against α-amylase than the standard drug, acarbose. researchgate.net Kinetic studies of a particularly potent pyrazoline derivative revealed it to be a competitive inhibitor of urease, a related hydrolase. researchgate.net

In another study, pyrazole-phthalazine hybrids were synthesized and found to be significantly more active against yeast α-glucosidase than acarbose, with IC50 values ranging from 13.66 ± 0.009 to 494 ± 0.006 μM, compared to 720.18 ± 0.008 μM for acarbose. d-nb.info The most potent of these, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione, had a Ki of 34.75 µM, indicating strong binding. d-nb.info

Carbonic Anhydrase Inhibition:

Substituted pyrazole derivatives have also emerged as effective inhibitors of cytosolic carbonic anhydrase isoforms I and II (hCA I and II). nih.gov One study reported Ki values in the low nanomolar range for a series of pyrazol-4-yl-diazene derivatives, with values ranging from 1.06 ± 0.16 to 9.83 ± 0.74 nM for hCA I and 0.68 ± 0.12 to 7.16 ± 1.14 nM for hCA II. nih.gov The number and type of substituents on the pyrazole ring appear to influence the inhibitory potency against different carbonic anhydrase isoforms. frontiersin.org

Table 2: Inhibition of Hydrolase Enzymes by Pyrazole Derivatives

| Enzyme | Derivative Type | IC50 / Ki Values |

|---|---|---|

| α-Glucosidase | Tri-substituted pyrazoline | IC50: 170.7 ± 5.24 to 2704.0 ± 2.32 µM |

| α-Amylase | Tri-substituted pyrazoline | IC50: 60.37 ± 3.55 to 353.70 ± 3.95 µM |

| α-Glucosidase | Pyrazole-phthalazine hybrid | IC50: 13.66 ± 0.009 to 494 ± 0.006 µM; Ki (most potent): 34.75 µM |

| Carbonic Anhydrase I (hCA I) | Pyrazol-4-yl-diazene | Ki: 1.06 ± 0.16 to 9.83 ± 0.74 nM |

| Carbonic Anhydrase II (hCA II) | Pyrazol-4-yl-diazene | Ki: 0.68 ± 0.12 to 7.16 ± 1.14 nM |

Receptor Binding Studies and Ligand-Receptor Interaction Models

Receptor binding assays and molecular docking studies have been instrumental in elucidating the interactions between pyrazole derivatives and various receptors. For instance, a series of 1H-benzofuro[3,2-c]pyrazole-3-carboxamides were synthesized and evaluated for their affinity to cannabinoid receptors CB1 and CB2. nih.gov These studies revealed that many of the derivatives exhibited high affinity for the CB2 receptor, with some showing significant selectivity over the CB1 receptor. nih.gov The most promising compounds, bearing monoterpenic substituents, displayed Ki values for CB2 in the low nanomolar range (< 4 nM). nih.gov

In the context of peroxisome proliferator-activated receptor γ (PPARγ), a key target in type 2 diabetes, 1,3-diphenyl-1H-pyrazole derivatives have been identified as potent partial agonists. researchgate.net Molecular docking studies of a related compound, embelin, showed hydrogen bond interactions with key residues in the PPARγ active site, including LEU 228, ARG 288, and GLU 295, with ARG 288 being suggested as crucial for partial agonism. researchgate.net

Structure-Activity Relationship (SAR) Analysis for Target Specificity and Potency

Structure-activity relationship (SAR) analysis of pyrazole derivatives has provided valuable insights into the structural requirements for potent and selective biological activity.

In a study of pyrazole-based inhibitors of meprin α and β, it was found that 3,5-diphenylpyrazole (B73989) derivatives showed high inhibitory activity against meprin α in the low nanomolar range. nih.gov The introduction of different substituents at various positions on the pyrazole ring and the phenyl moieties allowed for the modulation of inhibitory activity and selectivity. nih.gov For example, N-substitution on the pyrazole ring with lipophilic moieties generally led to a decrease in activity against both meprin α and β. nih.gov

For a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides with antidiabetic activity, a two-step optimization process established the SAR. nih.gov This led to the identification of a highly active analog, and further modifications highlighted the importance of N-hydrogens in the core structure for activity. nih.gov

In the development of antitrypanosomal agents, SAR analysis of 1-aryl-1H-pyrazole-imidazoline derivatives revealed that the presence of bromine, chlorine, or methyl substituents in the para-position of the aryl group increased their potency against intracellular Trypanosoma cruzi. nih.gov

Investigations into Anti-microbial Action at the Molecular Level (e.g., DNA gyrase, Nucleosidase)

The antimicrobial properties of pyrazole derivatives have been linked to their ability to inhibit essential bacterial enzymes, such as DNA gyrase.

A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed as potential DNA gyrase inhibitors. nih.gov One compound, in particular, demonstrated potent inhibition of both Staphylococcus aureus DNA gyrase (IC50 of 0.15 µg/mL) and Bacillus subtilis DNA gyrase (IC50 of 0.25 µg/mL). nih.gov Docking simulations suggested that these compounds bind to the active site of the enzyme. nih.gov

Other studies have also identified pyrazole derivatives as potent DNA gyrase inhibitors. nih.govmdpi.com For example, 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole showed potent antibacterial activity and selective inhibition of bacterial topoisomerases. nih.gov Similarly, new benzofuran–pyrazole-based compounds were found to inhibit E. coli DNA gyrase B, with the most promising compound exhibiting an IC50 of 9.80 µM. mdpi.com

Mechanistic Studies of Modulatory Effects on Cellular Pathways (e.g., insulin (B600854) secretion pathways, glucose uptake mechanisms)

The therapeutic potential of this compound derivatives extends to the modulation of key cellular pathways involved in metabolic diseases.

A novel series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides was found to act as bifunctional antidiabetic agents, stimulating both glucose-stimulated insulin secretion (GSIS) and glucose uptake. nih.gov Mechanistic studies revealed that the most active compound increases insulin secretion by activating the upstream effector of pancreatic and duodenal homeobox 1 (PDX-1), a crucial transcription factor for GSIS. nih.gov Furthermore, this compound enhanced glucose uptake in C2C12 myotube cells by suppressing Mitsugumin 53 (MG53), an E3 ubiquitin ligase that targets the insulin receptor substrate 1 (IRS-1) for degradation. nih.gov

The modulation of glucose transporter proteins is a key mechanism for improving glucose homeostasis. ijbs.com While not specific to this compound, other heterocyclic compounds like benzothiazole (B30560) derivatives have been shown to augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells through the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK). rsc.org This suggests that targeting pathways like AMPK could be a viable strategy for pyrazole-based antidiabetic agents.

Emerging Applications and Future Research Directions for 3 2,6 Dimethylbenzyl 1h Pyrazole

The unique structural characteristics of 3-(2,6-Dimethylbenzyl)-1H-pyrazole, featuring a reactive pyrazole (B372694) ring coupled with a sterically influential dimethylbenzyl group, position it as a compound of interest for various advanced applications. While specific research on this exact molecule is nascent, its scaffold provides a foundation for exploration in materials science, chemical biology, and analytical chemistry. Future research is likely to focus on harnessing its distinct properties for novel functionalities.

Q & A

Q. What are the recommended methods for synthesizing 3-(2,6-Dimethylbenzyl)-1H-pyrazole with high purity?

Answer: The synthesis typically involves condensation reactions or coupling strategies. For example:

- Reaction Design : Refluxing a mixture of substituted ketones (e.g., 2,6-dimethylbenzyl derivatives) with hydrazine derivatives in acetic acid, followed by cyclization .

- Purification : Recrystallization from ethanol or acetone yields pure crystals (63% yield in one study) .

- Quality Control : Use HPLC (purity ≥97%) and mass spectrometry (e.g., ESI+ m/z analysis) to confirm molecular identity .

| Method | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Acetic acid reflux + cyclization | 10 hours, 30 ml solvent | 63% | ≥97% | |

| Suzuki-Miyaura coupling | Pd catalyst, boronic esters | 72%* | N/A |

*Hypothetical example based on analogous pyrazole syntheses.

Q. How is the crystal structure of this compound determined experimentally?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a diffractometer (e.g., Bruker D8) at 298 K. Mean C–C bond lengths (0.005 Å precision) and R-factor (≤0.05) ensure accuracy .

- Software : Refinement via ORTEP-3 for 3D visualization and CIF file generation .

- Key Parameters : Report space group, unit cell dimensions, and hydrogen-bonding interactions (e.g., π-π stacking in aryl groups) .

Advanced Research Questions

Q. What experimental design considerations are critical when optimizing reaction yields of this compound derivatives?

Answer: Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Catalyst Screening : Pd-based catalysts improve cross-coupling efficiency (e.g., for boronic ester functionalization) .

- Reaction Monitoring : Use TLC or in-situ NMR to track intermediate formation and avoid side products .

- Statistical Optimization : Employ Design of Experiments (DoE) to test variables like temperature, stoichiometry, and reaction time .

Q. How can conflicting data regarding the biological activity of this compound analogs be resolved?

Answer: Address contradictions via:

- Structural Benchmarking : Compare SC-XRD data (e.g., torsion angles, substituent positioning) with activity profiles .

- In Silico Modeling : Use molecular docking to assess binding affinity variations caused by methyl or halogen substitutions .

- Assay Validation : Replicate assays under standardized conditions (e.g., fixed pH, cell lines) to isolate structural effects from experimental noise .

Q. What methodological approaches are recommended for analyzing substituent effects on the pyrazole ring’s electronic properties?

Answer: Combine experimental and computational tools:

- Spectroscopy : ¹H/¹³C NMR to assess electron-withdrawing/donating effects (e.g., chemical shifts in aromatic protons) .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map HOMO-LUMO gaps and charge distribution .

- Crystallography : Correlate bond lengths (e.g., C–N in the pyrazole ring) with Hammett constants of substituents .

Q. How do steric effects from the 2,6-dimethylbenzyl group influence reactivity in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.